Levomepromazine Hydrochloride undergoes a significant chemical reaction when exposed to oxidizing agents like Diperoxyazelaic acid, resulting in the formation of its sulfoxide derivative. This reaction forms the basis for several analytical techniques used to quantify Levomepromazine Hydrochloride in pharmaceutical formulations. [, ] Another reaction involves the interaction with ferric ions, leading to the formation of colored complexes detectable through spectrophotometry, enabling the quantification of the drug in various samples. []
Levomepromazine hydrochloride is derived from the phenothiazine class of compounds. Its chemical structure is characterized by a three-ring system that includes a sulfur atom, which contributes to its pharmacological properties. It is classified under the following categories:
The synthesis of levomepromazine hydrochloride involves several steps, primarily starting from 2-methoxyphenothiazine and 3-dimethylamino-2-methylpropyl chloride. A notable method includes:
This process has been optimized for industrial applications, emphasizing high purity (>99%) and reduced solvent use, making it more environmentally friendly and cost-effective .
Levomepromazine hydrochloride features a complex molecular structure that can be represented as follows:
The molecular geometry contributes to its interaction with various neurotransmitter receptors, underpinning its pharmacological effects .
Levomepromazine hydrochloride participates in various chemical reactions typical of phenothiazines:
The mechanism of action of levomepromazine hydrochloride involves multiple pathways:
Levomepromazine hydrochloride possesses several notable physical and chemical properties:
These properties are critical for formulation development and determining appropriate routes of administration .
Levomepromazine hydrochloride has diverse applications in clinical settings:
Due to its broad spectrum of activity, levomepromazine remains an important therapeutic agent in both psychiatric and palliative medicine .
The development of levomepromazine hydrochloride is intrinsically linked to the broader evolution of phenothiazine-based therapeutics. Phenothiazines emerged as a significant chemical class in psychopharmacology during the mid-20th century, with chlorpromazine’s synthesis by Rhône-Poulenc in 1950 marking the advent of modern antipsychotic medications [1]. Levomepromazine (initially designated RP 7044 or SK&F-5116) was synthesized shortly thereafter as a structural analog, distinguished by a methoxy substitution at the 2-position of the phenothiazine ring system [1] [9].
Clinical evaluation began in 1956 in France under the brand name Nozinan, followed by Canadian trials in 1959 investigating its utility in geriatric psychiatry [1]. Unlike chlorpromazine, which primarily targeted psychosis, early pharmacological profiling revealed levomepromazine possessed pronounced sedative, analgesic, and antiemetic properties alongside its antipsychotic effects [1] [4]. This multifunctional profile, attributed to its broad receptor affinity, led to its characterization as a "dirty drug" and facilitated its repurposing beyond psychiatry, particularly in palliative care for managing complex symptoms like intractable nausea and terminal agitation [1] [6]. Its development exemplifies the trajectory of early phenothiazines from non-selective neuroleptics to agents with diverse clinical applications.
Table 1: Historical Milestones in Levomepromazine Development
Year | Event | Significance |
---|---|---|
1950 | Synthesis of chlorpromazine | Established phenothiazine core as template for neuroleptic development |
1956 | Commencement of French clinical trials (Nozinan®) | First human studies of levomepromazine |
1959 | Canadian clinical trials in geriatric patients | Expanded investigation into behavioral management beyond schizophrenia [1] |
1960s | Recognition of analgesic/antiemetic properties | Diversification into palliative and supportive care applications [4] [6] |
Levomepromazine hydrochloride is systematically named (R)-3-(2-Methoxy-10H-phenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine hydrochloride (Molecular Formula: C₁₉H₂₅ClN₂OS, Molecular Weight: 364.93 g/mol) [2] [5] [9]. It belongs to the aliphatic subclass of phenothiazine derivatives, characterized by a three-carbon chain linking the nitrogen atom at position 10 of the tricyclic phenothiazine nucleus to a tertiary amine group (dimethylamino moiety) [1] [9].
The defining structural features are:
Spectroscopic identifiers include:
Table 2: Key Physicochemical Properties of Levomepromazine Hydrochloride
Property | Value/Description | Source/Standard |
---|---|---|
Molecular Formula | C₁₉H₂₅ClN₂OS | [2] [5] |
Molecular Weight | 364.93 g/mol | [2] [5] |
CAS Registry Number | 1236-99-3 | [2] [5] |
Chirality | (R)-enantiomer | [9] |
Salt Form | Hydrochloride | [1] [2] [5] |
Pharmaceutical Standard | European Pharmacopoeia (EP) Reference Standard | [2] |
Storage Conditions | 2-8°C | [2] |
Levomepromazine hydrochloride’s regulatory classification reflects its status as an established, though not first-line, therapeutic agent. It is universally recognized as a prescription-only medicine (POM) [1]. Specific controlled substance classifications vary:
Its inclusion in major pharmacopeias underscores its acceptance as a pharmaceutical agent meeting defined quality criteria:
The availability of pharmacopeial reference materials is critical for ensuring batch-to-batch consistency and regulatory compliance during manufacturing and quality control. Suppliers like Sigma-Aldrich provide EP Reference Standard grade levomepromazine hydrochloride specifically for pharmacopeial testing and analytical method validation [2] [5]. This official recognition within the EP framework signifies its established role within the pharmaceutical landscape of member states.
Table 3: Regulatory and Pharmacopeial Status Overview
Region/System | Regulatory/Controlled Status | Pharmacopeia Inclusion | Key Notes |
---|---|---|---|
Australia | Schedule 4 (S4 - Prescription Only) | Not explicitly stated | Requires medical prescription [1] |
Brazil | Class C1 (Other Controlled Substances) | Not explicitly stated | Regulation under Anvisa RDC Nº 784 [1] |
United Kingdom | Prescription Only Medicine (POM) | British Pharmacopoeia (Implied) | Widely used in palliative care; requires EP compliance if imported [1] |
European Union | Prescription Only | European Pharmacopoeia (Monograph & Reference Standard) | Official EP Reference Standard available (L0500000) [2] |
International | Varies by country (Typically Prescription Only) | Not explicitly stated | WHO Essential Medicines List status not mentioned in sources |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: